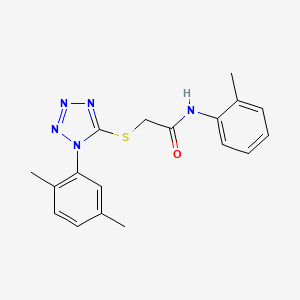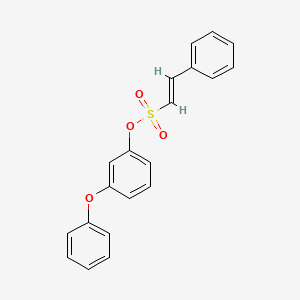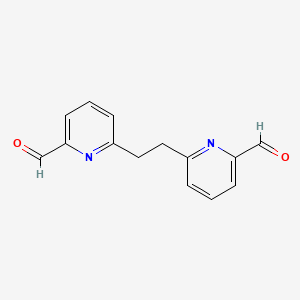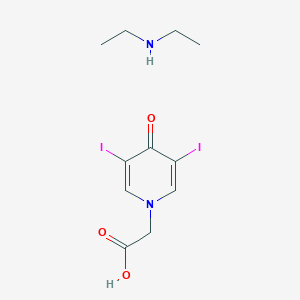
2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-(2-methylphenyl)acetamide is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-(2-methylphenyl)acetamide typically involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting 2,5-dimethylphenyl hydrazine with sodium azide under acidic conditions.
Thioether Formation: The tetraazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with 2-methylphenyl acetic acid under amide coupling conditions, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the amide or thioether groups using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-(2-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Could be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-(2-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thioether and tetraazole groups could play a role in binding to the target site, while the acetamide group might influence the compound’s pharmacokinetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-(2-chlorophenyl)acetamide
- 2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-(2-fluorophenyl)acetamide
Uniqueness
2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-(2-methylphenyl)acetamide is unique due to the specific substitution pattern on the phenyl rings and the presence of both a tetraazole and thioether group
Eigenschaften
Molekularformel |
C18H19N5OS |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H19N5OS/c1-12-8-9-14(3)16(10-12)23-18(20-21-22-23)25-11-17(24)19-15-7-5-4-6-13(15)2/h4-10H,11H2,1-3H3,(H,19,24) |
InChI-Schlüssel |
DFWCJYVYYWQXBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969378.png)



![(5Z)-3-(2-ethylhexyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969408.png)
![isobutyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969416.png)
![(4-Chlorophenyl){4'-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone](/img/structure/B11969423.png)

![(5E)-5-(4-butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969429.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11969434.png)

![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2-chlorophenyl)ethylidene]propanehydrazide](/img/structure/B11969443.png)
